7-methyl-N-phenyl-2-(pyridin-3-yl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
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Overview
Description
7-methyl-N-phenyl-2-(pyridin-3-yl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a heterocyclic compound that belongs to the class of triazolopyrimidines
Preparation Methods
The synthesis of 7-methyl-N-phenyl-2-(pyridin-3-yl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide can be achieved through various synthetic routes. One common method involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good-to-excellent yields . The reaction involves a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation to yield the target compound .
Chemical Reactions Analysis
7-methyl-N-phenyl-2-(pyridin-3-yl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the pyridine ring can be substituted with various nucleophiles under appropriate conditions.
Scientific Research Applications
Medicinal Chemistry: It exhibits significant anticancer activity by inhibiting the ERK signaling pathway, leading to decreased phosphorylation levels of ERK1/2, c-Raf, MEK1/2, and AKT.
Pharmaceutical Chemistry: The compound is used in the design of new drugs targeting various diseases, including cardiovascular disorders, type 2 diabetes, and hyperproliferative disorders.
Material Sciences: It has applications in the development of new materials with specific properties due to its unique chemical structure.
Mechanism of Action
The mechanism of action of 7-methyl-N-phenyl-2-(pyridin-3-yl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide involves the inhibition of key signaling pathways. It acts as an inhibitor of the ERK signaling pathway, which is crucial for cell proliferation and survival . By inhibiting this pathway, the compound induces apoptosis and cell cycle arrest, leading to the suppression of cancer cell growth .
Comparison with Similar Compounds
7-methyl-N-phenyl-2-(pyridin-3-yl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is unique compared to other similar compounds due to its specific chemical structure and biological activities. Similar compounds include:
1,2,4-triazolo[3,4-b][1,3,4]thiadiazine derivatives: These compounds also exhibit diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects.
1,2,4-triazolo[1,5-a]pyridines: These compounds are known for their applications in medicinal and pharmaceutical chemistry, including acting as RORγt inverse agonists, PHD-1, JAK1, and JAK2 inhibitors.
Properties
Molecular Formula |
C18H14N6O |
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Molecular Weight |
330.3 g/mol |
IUPAC Name |
7-methyl-N-phenyl-2-pyridin-3-yl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |
InChI |
InChI=1S/C18H14N6O/c1-12-15(17(25)21-14-7-3-2-4-8-14)11-20-18-22-16(23-24(12)18)13-6-5-9-19-10-13/h2-11H,1H3,(H,21,25) |
InChI Key |
ZLJDFOSFCGHLSI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NC2=NC(=NN12)C3=CN=CC=C3)C(=O)NC4=CC=CC=C4 |
Origin of Product |
United States |
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